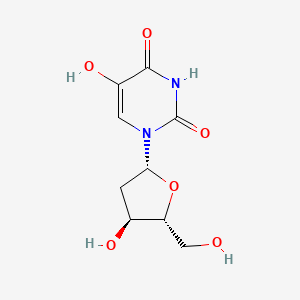

5-Hydroxy-deoxyuridine

Description

a major oxidation product of 2'-deoxycytidine

Properties

IUPAC Name |

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSURSVLVISBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965958 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5168-36-5 | |

| Record name | NSC82265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Role of 5-Hydroxy-2'-deoxyuridine in Oxidative Stress: A Biomarker and a Mutagenic Threat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oxidative stress, a consequence of the imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, inflicts a constant barrage of damage upon cellular macromolecules. DNA is a primary target of this onslaught, leading to a variety of lesions that can compromise genomic integrity. Among the myriad forms of oxidative DNA damage, 5-hydroxy-2'-deoxyuridine (5-OHdU) has emerged as a significant lesion with a dual role: it serves as a sensitive biomarker of oxidative stress and, if left unrepaired, acts as a potent mutagen. This technical guide provides a comprehensive overview of the formation, biological consequences, and detection of 5-OHdU, with a particular focus on its implications for carcinogenesis and the development of novel therapeutic and diagnostic strategies. We will delve into the intricate cellular repair mechanisms that counteract this threat and present state-of-the-art methodologies for its quantification in biological samples.

The Genesis of a Lesion: Formation of 5-Hydroxy-2'-deoxyuridine

The formation of 5-OHdU is a direct consequence of the interaction of ROS, particularly the highly reactive hydroxyl radical (•OH), with DNA. While oxidative damage can affect all DNA bases, 5-OHdU primarily arises from the oxidation of 2'-deoxycytidine residues.[1][2] The initial attack by a hydroxyl radical on the C5-C6 double bond of cytosine forms a transient hydroxycytosyl radical. This intermediate can then undergo deamination to yield a uracil glycol, which subsequently dehydrates to form 5-hydroxyuracil. When this modified base is part of the DNA backbone, the resulting nucleoside is 5-hydroxy-2'-deoxyuridine.

It is crucial to distinguish 5-OHdU from a related oxidized pyrimidine, 5-hydroxymethyl-2'-deoxyuridine (HMdU). While both are markers of oxidative stress, HMdU is formed through the oxidation of the methyl group of thymidine.[3] Although sometimes discussed together as hydroxylated pyrimidines, their distinct formation pathways and, to some extent, their biological processing warrant their individual consideration in mechanistic studies.

Figure 1: Simplified pathway for the formation of 5-OHdU from 2'-deoxycytidine under oxidative stress.

A Double-Edged Sword: The Biological Consequences of 5-OHdU

The presence of 5-OHdU in the genome has profound biological implications, acting as both a sentinel of cellular distress and a direct contributor to genetic instability.

5-OHdU as a Biomarker of Oxidative Stress and Disease

The steady-state level of any DNA lesion is a reflection of the equilibrium between its rate of formation and its rate of repair. Consequently, elevated levels of 5-OHdU in cellular DNA or its excised form in biological fluids can serve as a sensitive indicator of heightened oxidative stress.[1][4] This has significant clinical and research applications, particularly in the context of diseases with a known oxidative etiology, such as cancer.

For instance, studies have demonstrated significantly higher levels of the related compound, 5-hydroxymethyl-2'-deoxyuridine (HMdU), in the DNA from peripheral blood of breast cancer patients compared to healthy controls.[3] This suggests that such oxidized pyrimidines could be valuable, minimally invasive biomarkers for cancer risk assessment and early detection.[3]

| Study Group | Mean Level of HMdU (pg/ng thymidine) ± SD | p-value | Reference |

| Breast Cancer Patients (n=25) | 0.112 ± 0.046 | 0.019 | [3] |

| Healthy Controls (n=38) | 0.083 ± 0.025 | [3] | |

| Table 1: Levels of 5-hydroxymethyl-2'-deoxyuridine (HMdU) in DNA from the peripheral blood of breast cancer patients and controls. |

The Mutagenic Potential of 5-OHdU

Beyond its role as a biomarker, 5-OHdU is a miscoding lesion with significant mutagenic potential.[4] During DNA replication, the presence of 5-OHdU in the template strand can confuse DNA polymerases, leading to the erroneous incorporation of incorrect nucleotides into the newly synthesized strand.

The specificity of nucleotide incorporation opposite 5-OHdU appears to be dependent on the sequence context.[2] In some sequence contexts, DNA polymerase preferentially incorporates adenine (dA), leading to a C-to-T transition mutation after the next round of replication. In other contexts, cytosine (dC) may be incorporated.[2] This misincorporation can result in stable mutations if not corrected by cellular proofreading or mismatch repair mechanisms. Studies in bacteria have shown that 5-OHdU is highly mutagenic, causing both base-pair substitutions and frameshift mutations.[5]

Figure 2: Simplified schematic of the mutagenic pathway induced by 5-OHdU.

The Cellular Defense: Base Excision Repair of 5-OHdU

To counteract the deleterious effects of lesions like 5-OHdU, cells have evolved a sophisticated DNA repair machinery. The primary pathway responsible for the removal of oxidized bases is the Base Excision Repair (BER) pathway.[6]

The BER process is initiated by a class of enzymes called DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond that links it to the deoxyribose sugar.[7] For 5-OHdU, several DNA glycosylases have been shown to possess this activity. In E. coli, these include Endonuclease III and Formamidopyrimidine DNA N-glycosylase (FPG), as well as Uracil DNA N-glycosylase.[4][7]

In humans, the Endonuclease VIII-like (NEIL) family of DNA glycosylases, including NEIL1 and NEIL3, play a crucial role in the repair of oxidized pyrimidines like 5-OHdU.[8][9] NEIL1 is particularly active on single-stranded DNA and bubble structures, suggesting a role in repair during DNA replication.[10] NEIL3 also shows a preference for single-stranded DNA and open fork structures.[8]

Following the excision of the damaged base, an apurinic/apyrimidinic (AP) site is created. This site is then processed by an AP endonuclease (APE1), which cleaves the phosphodiester backbone. DNA polymerase β then inserts the correct nucleotide, and the final nick is sealed by a DNA ligase, restoring the integrity of the DNA strand.

Figure 3: The Base Excision Repair pathway for 5-OHdU.

Methodologies for the Detection and Quantification of 5-OHdU

Accurate and sensitive detection of 5-OHdU is paramount for its use as a biomarker and for studying the mechanisms of oxidative DNA damage and repair. Several analytical techniques are employed for this purpose, with mass spectrometry-based methods being the gold standard due to their high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of 5-OHdU. The method typically involves the following steps:

-

DNA Extraction and Hydrolysis: High-purity DNA is extracted from the biological sample (e.g., tissue, blood cells). The DNA is then enzymatically hydrolyzed to its constituent nucleosides.

-

Derivatization: To increase their volatility and thermal stability for GC analysis, the nucleosides are chemically derivatized. A common approach involves acetylation and pentafluorobenzylation.[11]

-

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Electron capture negative chemical ionization (ECNCI) is often used for high sensitivity.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the quantification of modified nucleosides due to its high sensitivity, specificity, and suitability for analyzing complex biological matrices.

Experimental Protocol: Quantification of 5-OHdU in DNA by LC-MS/MS

-

DNA Isolation and Enzymatic Digestion:

-

Isolate genomic DNA from the sample of interest using a standard DNA extraction kit with precautions to minimize adventitious oxidation.

-

Quantify the isolated DNA using a spectrophotometer or fluorometer.

-

Digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Ensure complete digestion by optimizing incubation times and enzyme concentrations.

-

-

Sample Cleanup (Optional but Recommended):

-

For samples with high levels of impurities, a solid-phase extraction (SPE) step can be employed to enrich the nucleoside fraction and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides on a C18 reverse-phase HPLC column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile with a small amount of a modifier like formic acid to improve ionization.

-

Mass Spectrometry:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transitions for 5-OHdU and an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]5-OHdU) in Multiple Reaction Monitoring (MRM) mode for high specificity and accurate quantification. The precursor ion for 5-OHdU would be its protonated form [M+H]⁺, and the product ion would be the protonated base after cleavage of the glycosidic bond.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-OHdU and the internal standard.

-

Calculate the amount of 5-OHdU in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Normalize the results to the amount of unmodified nucleosides (e.g., dG) in the same sample to express the level of 5-OHdU as a ratio (e.g., 5-OHdU lesions per 10⁶ dG).

-

Figure 4: A typical experimental workflow for the quantification of 5-OHdU using LC-MS/MS.

Conclusion and Future Perspectives

5-Hydroxy-2'-deoxyuridine stands at a critical intersection of oxidative stress, DNA damage, and mutagenesis. Its dual nature as both a biomarker and a mutagenic lesion underscores its importance in the pathophysiology of a range of human diseases, most notably cancer. The ability to accurately measure 5-OHdU levels provides a valuable tool for assessing oxidative stress in clinical and research settings, potentially aiding in early disease detection and monitoring therapeutic interventions.

From a drug development perspective, a deeper understanding of the repair pathways that handle 5-OHdU opens up new avenues for therapeutic intervention. Targeting the DNA glycosylases responsible for its removal could potentially sensitize cancer cells to pro-oxidant therapies. Conversely, enhancing the repair of 5-OHdU could be a strategy for mitigating the long-term consequences of chronic oxidative stress.

Future research should focus on further elucidating the precise environmental and endogenous factors that contribute to 5-OHdU formation, refining and standardizing analytical methods for its high-throughput quantification, and exploring its utility as a prognostic and predictive biomarker in a broader range of diseases. The continued investigation of 5-OHdU promises to yield valuable insights into the complex interplay between our genome and the oxidative environment, ultimately paving the way for novel strategies to prevent and treat human disease.

References

-

Boiteux, S., & Jinks-Robertson, S. (2013). DNA repair mechanisms and the bypass of DNA damage in Saccharomyces cerevisiae. Genetics, 193(4), 1025–1064. [Link]

-

Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(10), 1195–1214. [Link]

-

Hatahet, Z., Kow, Y. W., Purmal, A. A., Cunningham, R. P., & Wallace, S. S. (1994). New substrates for old enzymes. 5-Hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase, while 5-hydroxy-2'-deoxyuridine is a substrate for uracil DNA N-glycosylase. The Journal of biological chemistry, 269(29), 18814–18820. [Link]

-

Djuric, Z., Heilbrun, L. K., Simon, M. S., Smith, D., Luongo, D. A., LoRusso, P. M., & Martino, S. (1996). Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. Cancer, 77(4), 691–696. [Link]

-

Wagner, J. R., Hu, C. C., & Ames, B. N. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Proceedings of the National Academy of Sciences of the United States of America, 89(8), 3380–3384. [Link]

-

Wikipedia. (2023, December 19). DNA damage (naturally occurring). [Link]

-

Shirai, M., et al. (2011). Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 712(1-2), 49-55. [Link]

-

Kaufman, E. R. (1985). Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells. Somatic cell and molecular genetics, 11(5), 429–437. [Link]

-

Wallace, S. S., Murphy, D. L., & Sweasy, J. B. (2012). Base excision repair and cancer. Cancer letters, 327(1-2), 73–89. [Link]

-

Shirai, M., Nunoshiba, T., & Yamamoto, K. (1990). Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation. Mutation research, 234(3-4), 157–162. [Link]

-

Krokan, H. E., Standal, R., & Slupphaug, G. (1997). DNA glycosylases in the base excision repair of DNA. The Biochemical journal, 325 ( Pt 1), 1–16. [Link]

-

Dizdaroglu, M. (2012). Oxidatively induced DNA damage: mechanisms, repair and disease. Cancer letters, 327(1-2), 26–47. [Link]

-

Dizdaroglu, M., Jaruga, P., Birincioglu, M., & Rodriguez, H. (2002). Free radical-induced damage to DNA: mechanisms and measurement. Free radical biology & medicine, 32(11), 1102–1115. [Link]

-

Rösner, A., & Bapat, B. (2000). Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 742(1), 139–149. [Link]

-

Fleming, A. M., & Burrows, C. J. (2017). The NEIL family of DNA glycosylases: A review of their structure, function, and cellular roles. Journal of nucleic acids, 2017, 2481940. [Link]

-

Hegde, M. L., Hazra, T. K., & Mitra, S. (2008). Early steps in the DNA base excision/single-strand break repair pathway in mammalian cells. Cell research, 18(1), 27–47. [Link]

-

Li, L., et al. (2019). The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks. International journal of molecular sciences, 20(8), 1999. [Link]

-

Taddei, F., Hayakawa, H., & Sekiguchi, M. (1997). The human OGGl gene: structure, evolutionary origin, and tissue-specific expression. Genomics, 42(3), 479–484. [Link]

-

Liu, M., et al. (2010). A method for the simultaneous quantification of 5-methyl-2'-deoxycytidine and 5-hydroxymethyl-2'-deoxycytidine in DNA from mammalian tissues. Nucleic acids research, 38(19), e183. [Link]

-

Wang, J., et al. (2011). Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis. Analytical chemistry, 83(20), 7942–7948. [Link]

-

Maynard, S., et al. (2009). Base excision repair of oxidative DNA damage and association with cancer and aging. Carcinogenesis, 30(1), 2–10. [Link]

-

Hegde, M. L., et al. (2013). Impact of Oxidative DNA Damage and the Role of DNA Glycosylases in Neurological Dysfunction. International journal of molecular sciences, 14(10), 21133–21156. [Link]

-

Zhou, J., et al. (2019). Biological Functions of the DNA Glycosylase NEIL3 and Its Role in Disease Progression Including Cancer. Cancers, 11(11), 1669. [Link]

-

Liu, M., et al. (2017). Loss of NEIL3 DNA glycosylase markedly increases replication associated double strand breaks and enhances sensitivity to ATR inhibitor in glioblastoma cells. Oncotarget, 8(70), 114636–114648. [Link]

-

Wallace, S. S. (2002). Biological consequences of oxidative DNA damage. Free radical biology & medicine, 33(1), 1–14. [Link]

-

Cooke, M. S., et al. (2000). Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry. Chemical research in toxicology, 13(10), 1011–1017. [Link]

-

Cadet, J., et al. (2012). Occurrence, Biological Consequences, and Human Health Relevance of Oxidative Stress-Induced DNA Damage. International journal of molecular sciences, 13(4), 4813–4837. [Link]

Sources

- 1. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 7. DNA glycosylases in the base excision repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Functions of the DNA Glycosylase NEIL3 and Its Role in Disease Progression Including Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 5-Hydroxy-deoxyuridine in DNA: A Technical Guide for Researchers and Clinicians

Abstract

5-Hydroxy-2'-deoxyuridine (5-OH-dU) is a significant lesion in DNA, primarily arising from oxidative damage to both deoxycytidine and thymidine residues. While once considered a mere byproduct of cellular metabolism, a growing body of evidence underscores its profound biological implications, ranging from mutagenesis and cytotoxicity to its emerging role as a sensitive biomarker for oxidative stress and various pathological states, including cancer. This technical guide provides a comprehensive overview of the formation, biological consequences, and repair of 5-OH-dU. It further delves into its clinical significance and presents key experimental methodologies for its study, offering a valuable resource for researchers, scientists, and drug development professionals.

I. Introduction: The Genesis of a Genotoxic Lesion

Cellular DNA is under constant assault from both endogenous and exogenous sources of reactive oxygen species (ROS), leading to a variety of DNA lesions.[1] Among these, 5-Hydroxy-2'-deoxyuridine (5-OH-dU) stands out as a major stable oxidation product.[2] Its formation is a multifaceted process, primarily occurring through two distinct pathways:

-

Oxidative deamination of 5-hydroxy-2'-deoxycytidine (5-OH-dC): 5-OH-dC, another product of oxidative DNA damage, is prone to hydrolytic deamination, readily converting to 5-OH-dU.[3] This pathway highlights a two-step mutagenic process initiated by the oxidation of a cytosine base.

-

Direct oxidation of the thymine methyl group: The methyl group of thymidine is also susceptible to oxidation, leading directly to the formation of 5-hydroxymethyl-2'-deoxyuridine (5-OH-dU).[4] This process is particularly relevant in the context of ionizing radiation and other potent sources of oxidative stress.[5]

The presence of 5-OH-dU in DNA is not a trivial matter; it disrupts the normal architecture and function of the genome, posing a significant threat to cellular integrity.

II. The Biological Fallout: Mutagenesis and Cytotoxicity

The persistence of 5-OH-dU in the DNA template can have severe consequences during DNA replication and other cellular processes.

A. Mutagenic Potential: A Tale of Two Bases

The mutagenic nature of 5-OH-dU stems from its ambiguous base-pairing properties. During DNA replication, DNA polymerases can misinterpret 5-OH-dU, leading to the incorporation of an incorrect nucleotide opposite the lesion. The specificity of this misincorporation appears to be dependent on the sequence context.[2] In some sequence contexts, deoxyadenosine (dA) is preferentially incorporated, while in others, deoxycytidine (dC) is the primary nucleotide inserted opposite 5-OH-dU.[2] This infidelity in replication can result in C:G to T:A transition mutations, a common mutational signature in various cancers.[6] The mutagenic potential of 5-OH-dU has been demonstrated in bacterial systems, where it induces both base-pair substitutions and frameshift mutations.[5]

B. Cytotoxic Effects and Cellular Response

Beyond its mutagenic effects, 5-OH-dU can also be cytotoxic. The incorporation of its corresponding triphosphate, 5-hydroxy-2'-deoxyuridine triphosphate (5-OH-dUTP), into DNA can lead to cellular toxicity.[7][8] Studies have shown that the toxic effects of 5-OH-dU can be mitigated by the presence of thymidine, suggesting a competition for incorporation into DNA.[8] The cellular response to 5-OH-dU involves the activation of DNA damage response (DDR) pathways, which coordinate cell cycle arrest and DNA repair to prevent the propagation of damaged genetic material.[9]

III. Cellular Defense: The Base Excision Repair Pathway

To counteract the deleterious effects of 5-OH-dU, cells have evolved a sophisticated DNA repair mechanism known as Base Excision Repair (BER).[10][11] The BER pathway is the primary route for the removal of small, non-helix-distorting base lesions like 5-OH-dU.[4]

A. The Key Players: DNA Glycosylases

The initiation of BER is carried out by a class of enzymes called DNA glycosylases, which recognize and excise the damaged base. Several DNA glycosylases have been shown to act on 5-OH-dU:

-

Uracil-DNA Glycosylase (UDG): As its name suggests, UDG primarily removes uracil from DNA, but it also exhibits activity towards 5-OH-dU.[12]

-

Endonuclease III (Nth): This enzyme, found in E. coli, can remove 5-OH-dU via a combined N-glycosylase and β-elimination reaction.[12]

-

Formamidopyrimidine DNA Glycosylase (FPG): FPG is another bacterial enzyme that can excise 5-OH-dU through an N-glycosylase/β,δ-elimination mechanism.[12]

The action of these glycosylases creates an apurinic/apyrimidinic (AP) site, a gap in the DNA backbone where the base has been removed.

B. Completing the Repair: The Downstream BER Cascade

Following the creation of an AP site, the BER pathway proceeds through a series of coordinated steps to restore the original DNA sequence.[13][14]

Figure 1: The Base Excision Repair (BER) pathway for 5-Hydroxy-deoxyuridine (5-OH-dU).

As depicted in Figure 1, the AP site is recognized by an AP endonuclease, such as APE1 in mammals, which cleaves the phosphodiester backbone 5' to the abasic site.[13] This creates a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. DNA polymerase β (Pol β) then fills the gap by inserting the correct nucleotide and removes the 5'-dRP moiety.[6] Finally, the nick in the DNA backbone is sealed by DNA ligase III in complex with XRCC1, completing the repair process.[6]

IV. Clinical Significance: A Biomarker of Disease

The presence of 5-OH-dU in cellular DNA and its subsequent release into bodily fluids has positioned it as a promising biomarker for oxidative stress and various diseases, most notably cancer.[15][16]

A. 5-OH-dU as a Cancer Biomarker

Elevated levels of 5-OH-dU have been detected in the DNA of peripheral blood cells from patients with breast cancer.[16] Studies have shown significantly higher mean levels of 5-OH-dU in women with high-risk or invasive breast lesions compared to those with benign lesions.[15] This suggests that oxidative DNA damage, as indicated by 5-OH-dU levels, may be an early event in carcinogenesis.[15] Furthermore, autoantibodies against 5-OH-dU have been found to be significantly higher in individuals who later developed breast or colorectal cancer, suggesting their potential as predictive biomarkers for cancer risk.[17]

| Disease State | Biomarker Level (Relative to Controls) | Source |

| High-Risk or Invasive Breast Lesions | Significantly Higher | [15] |

| Breast Cancer | Significantly Higher | [16] |

| Colorectal Cancer (pre-diagnosis) | Significantly Increased Anti-HMdU Autoantibodies | [17] |

Table 1: Elevated this compound (5-OH-dU) as a Biomarker in Cancer.

B. Implications in Other Pathologies

While the link to cancer is well-documented, the role of 5-OH-dU as a biomarker is being explored in other conditions associated with oxidative stress, such as neurodegenerative diseases and chronic inflammatory disorders.[17][18] The accumulation of oxidative DNA damage is a hallmark of aging, and elevated levels of 5-OH-dU may reflect the age-associated decline in DNA repair capacity.[1]

V. Experimental Methodologies: Studying 5-OH-dU in the Laboratory

The accurate detection and quantification of 5-OH-dU are crucial for both basic research and clinical applications. Several analytical techniques have been developed for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of 5-OH-dU in DNA.[16] This technique typically involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by derivatization to increase their volatility for gas chromatography. The mass spectrometer then allows for the precise identification and quantification of the derivatized 5-OH-dU. A protocol for GC-MS analysis of 5-OH-dU is outlined below.

Protocol 1: GC-MS Analysis of 5-OH-dU in DNA

-

DNA Isolation: Isolate genomic DNA from the desired biological sample (e.g., blood, tissue) using a standard DNA extraction kit.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Derivatization: Derivatize the deoxynucleosides with a suitable agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form volatile derivatives.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a capillary column suitable for the separation of nucleoside derivatives.

-

Quantification: Quantify the amount of 5-OH-dU by comparing the peak area of its characteristic ion to that of a known amount of an isotopically labeled internal standard.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative and often more direct method for 5-OH-dU analysis, as it does not typically require derivatization. This technique is particularly useful for high-throughput analysis.

C. Immunological Methods

Enzyme-linked immunosorbent assays (ELISAs) utilizing specific antibodies against 5-OH-dU can be used for its detection.[17] These methods are generally less sensitive and specific than mass spectrometry-based techniques but can be valuable for screening large numbers of samples.

VI. The Broader Context: 5-OH-dU and Epigenetics

Recent research has begun to uncover a potential link between oxidative DNA damage and epigenetic regulation. The Ten-Eleven Translocation (TET) family of enzymes, which are involved in the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) as part of the DNA demethylation pathway, can also oxidize thymine to 5-hydroxymethyluracil (the base of 5-OH-dU) in DNA.[19][20] This finding suggests a potential interplay between oxidative stress, DNA damage, and epigenetic modifications, opening up new avenues of research into the biological significance of 5-OH-dU.

Figure 2: Dual activity of TET enzymes on Thymine and 5-methylcytosine.

VII. Future Directions and Conclusion

The study of this compound has evolved from the characterization of a simple DNA lesion to the exploration of a key player in mutagenesis, disease pathogenesis, and potentially, epigenetic regulation. Future research will likely focus on several key areas:

-

Elucidating the precise contextual factors that determine the mutagenic outcome of 5-OH-dU.

-

Further validating the clinical utility of 5-OH-dU as a biomarker for a wider range of diseases.

-

Investigating the interplay between 5-OH-dU formation, TET enzyme activity, and epigenetic reprogramming in health and disease.

-

Developing novel therapeutic strategies that target the formation or repair of 5-OH-dU.

References

-

Oxidative Deformylation of the Predominant DNA Lesion 5-Formyl-2′-deoxyuridine | Request PDF - ResearchGate. (URL: [Link])

-

Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA From Blood of Women Scheduled for Breast Biopsy - PubMed. (URL: [Link])

-

Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - NIH. (URL: [Link])

-

Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. (URL: [Link])

-

5-hydroxymethylcytosine in DNA repair: A new player or a red herring? - PMC - NIH. (URL: [Link])

-

Deoxyuridine (dU) DNA repair mechanism - ACS Fall 2025 - American Chemical Society. (URL: [Link])

-

Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation - PubMed. (URL: [Link])

-

Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed. (URL: [Link])

-

5-Hydroxypyrimidine deoxynucleoside triphosphates are more efficiently incorporated into DNA by exonuclease-free Klenow fragment than 8-oxopurine deoxynucleoside triphosphates - NIH. (URL: [Link])

-

Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - NIH. (URL: [Link])

-

5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2' - PubMed. (URL: [Link])

-

DNA damage (naturally occurring) - Wikipedia. (URL: [Link])

-

Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells. (URL: [Link])

-

Serum autoantibodies recognizing 5-hydroxymethyl-2'-deoxyuridine, an oxidized DNA base, as biomarkers of cancer risk in women - PubMed. (URL: [Link])

-

Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - MDPI. (URL: [Link])

-

Base excision repair of oxidative DNA damage: from mechanism to disease - PMC - NIH. (URL: [Link])

-

TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC - NIH. (URL: [Link])

-

Emerging roles of TET proteins and 5-Hydroxymethylcytosines in active DNA demethylation and beyond - NIH. (URL: [Link])

-

Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - Radboud Repository. (URL: [Link])

-

Overview of Base Excision Repair Biochemistry - PMC - PubMed Central - NIH. (URL: [Link])

-

Mechanisms of DNA damage, repair and mutagenesis - PMC - PubMed Central. (URL: [Link])

-

Base Excision Repair: A Review | Biores Scientia. (URL: [Link])

-

Atomic Scissors: A New Method of Tracking the 5-Bromo- 2!-Deoxyuridine-Labeled DNA In Situ - Semantic Scholar. (URL: [Link])

-

5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed. (URL: [Link])

-

TET enzymes augment AID expression via 5hmC modifications at the Aicda superenhancer. (URL: [Link])

-

5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA Incorporation Studied by Using a Novel [2-14C]-derivative With Normal and Leukemic Human Hematopoietic Cells - PubMed. (URL: [Link])

-

DNA repair mechanisms - ResearchGate. (URL: [Link])

-

Formation and repair of oxidatively generated damage in cellular DNA - PMC - NIH. (URL: [Link])

-

Base excision repair - Wikipedia. (URL: [Link])

-

Induction of DNA Demethylation: Strategies and Consequences - MDPI. (URL: [Link])

-

TET enzymes - Wikipedia. (URL: [Link])

-

Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - MDPI. (URL: [Link])

-

Neurodegenerative diseases and cancer: sharing common mechanisms in complex interactions - IMR Press. (URL: [Link])

-

TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed. (URL: [Link])

Sources

- 1. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxypyrimidine deoxynucleoside triphosphates are more efficiently incorporated into DNA by exonuclease-free Klenow fragment than 8-oxopurine deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deoxyuridine (dU) DNA repair mechanism - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 11. Base excision repair - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]

- 15. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood of women scheduled for breast biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Serum autoantibodies recognizing 5-hydroxymethyl-2'-deoxyuridine, an oxidized DNA base, as biomarkers of cancer risk in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. imrpress.com [imrpress.com]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. TET enzymes - Wikipedia [en.wikipedia.org]

5-Hydroxy-2'-deoxyuridine: A Mechanistic Biomarker for Oxidative Carcinogenesis

[1]

Executive Summary

While 8-hydroxy-2'-deoxyguanosine (8-OH-dG) remains the most cited biomarker for oxidative DNA damage, it represents only one facet of the oxidative stress landscape—specifically, guanine oxidation leading to G→T transversions. 5-Hydroxy-2'-deoxyuridine (5-OH-dU) offers a critical, complementary insight: it is the primary stable fingerprint of cytosine oxidation and deamination .[1]

This guide details the utility of 5-OH-dU as a high-fidelity biomarker for carcinogenesis, specifically linking chronic inflammation to C→T transition mutations —a genomic signature prevalent in breast, lung, and gastrointestinal cancers. Unlike general markers of stress, 5-OH-dU directly maps to a specific mutagenic mechanism, making it invaluable for researchers studying the etiology of mutational signatures in cancer genomes.

Mechanistic Foundations: The Cytosine Deamination Pathway

The formation of 5-OH-dU is not a random oxidative event but the result of a specific cascade that converts the genomic code from Cytosine (C) to a Thymine-mimic (T).[1]

The Formation Cascade

-

ROS Attack: Hydroxyl radicals (

OH) attack the C5-C6 double bond of cytosine.[1] -

Glycol Formation: This generates Cytosine Glycol, an unstable intermediate.[1]

-

Dehydration & Deamination: Cytosine Glycol dehydrates to 5-hydroxycytosine (5-OH-dC).[1] Crucially, 5-OH-dC is unstable and prone to hydrolytic deamination, converting the base to 5-hydroxyuracil (5-OHU) .[1]

-

Genomic Fixation: The resulting nucleoside in the DNA backbone is 5-Hydroxy-2'-deoxyuridine (5-OH-dU) .[1]

DOT Diagram: The Oxidative Deamination Pathway

Figure 1: The stepwise conversion of Cytosine to 5-OH-dU via oxidative stress and deamination.[1][2][3][4]

Mutagenic Potential: The "Stealth" Transition

The carcinogenicity of 5-OH-dU stems from its ability to deceive DNA polymerases.[1]

-

The Mimicry: 5-OH-dU exists in keto-enol tautomeric equilibrium.[1] In its keto form, it base-pairs with Adenine (A) with high efficiency during DNA replication.[1]

-

The Consequence:

This mechanism is distinct from 8-OH-dG (which causes G

Analytical Protocol: Isotope-Dilution LC-MS/MS

Trustworthiness Alert: ELISA methods for 5-OH-dU are prone to cross-reactivity.[1] The only self-validating, authoritative method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope dilution.[1]

Critical Control: Preventing Artifactual Oxidation

A major pitfall in analyzing oxidized bases is the artificial generation of damage during sample preparation.[1]

-

Rule: All lysis and hydrolysis buffers must contain antioxidants (e.g., Deferoxamine to chelate iron, TEMPO to scavenge radicals) to prevent Fenton chemistry during DNA isolation.

Step-by-Step Workflow

1. DNA Isolation & Protection

-

Lyse cells/tissue in buffer containing 100 µM Deferoxamine mesylate.[1]

-

Precipitate DNA using cold ethanol/sodium acetate.[1]

-

Quality Check: A260/A280 ratio > 1.8.[1]

2. Enzymatic Hydrolysis

-

Digest DNA (50 µg) to nucleosides using a cocktail of:

-

Internal Standard Spike: Add known quantity of

-labeled 5-OH-dU prior to digestion.[1] This corrects for any loss during processing.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Targeted):

DOT Diagram: The Validated Workflow

Figure 2: LC-MS/MS workflow emphasizing antioxidant protection and internal standardization.[1]

Repair Mechanisms: SMUG1 vs. NEIL1

The persistence of 5-OH-dU in the genome depends on the efficiency of Base Excision Repair (BER).

-

SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase): The primary enzyme responsible for excising 5-OH-dU.[1] It is highly specific for uracil derivatives.[1]

-

NEIL1 (Endonuclease VIII-like 1): Acts as a backup, particularly when 5-OH-dU is located near a single-strand break or in a bubble structure (replication fork).[1]

Implication for Drug Development: Inhibitors of SMUG1 could sensitize cancer cells to oxidative therapies (e.g., ionizing radiation) by preventing the repair of mutagenic 5-OH-dU lesions, forcing the cell into catastrophe.

DOT Diagram: Repair Pathway Decision

Figure 3: Differential repair pathways for 5-OH-dU mediated by SMUG1 and NEIL1.[1]

Clinical Applications & Data Summary

Comparative Biomarker Analysis

5-OH-dU provides distinct information compared to 8-OH-dG.[1]

| Feature | 8-OH-dG | 5-OH-dU |

| Precursor Base | Guanine | Cytosine |

| Formation Mechanism | Direct Oxidation | Oxidation + Deamination |

| Mutational Signature | G | C |

| Primary Repair Enzyme | OGG1 | SMUG1 |

| Cancer Association | General Oxidative Stress | Breast, Lung (Inflammation-driven) |

Case Study: Breast Cancer

Research indicates that 5-OH-dU levels are significantly elevated in the DNA of peripheral blood lymphocytes in breast cancer patients compared to healthy controls.[1] This elevation often precedes diagnosis, suggesting utility as a risk stratification biomarker.[1]

References

-

Djuric, Z. et al. (1996).[1] "Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer."[1][5] Cancer.[1][3][5][][7] Link

-

Theriot, C.A. et al. (2014).[1] "Oxidized, deaminated cytosines are a source of C -> T transitions in vivo."[1] Nature.[1] Link

-

Nilsen, H. et al. (2001).[1] "Excision of deaminated cytosine derivatives... by the SMUG1 glycosylase."[8] EMBO Journal.[1] Link

-

Masaoka, A. et al. (2003).[1] "NEIL1, a human DNA glycosylase that removes oxidized cytosine derivatives."[1][9] Biochemistry. Link

-

Cooke, M.S. et al. (2008).[1] "Oxidative DNA damage: mechanisms, mutation, and disease." FASEB Journal. Link

Sources

- 1. 5-Hydroxymethyl-2'-deoxyuridine | C10H14N2O6 | CID 91541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. 5-HYDROXYMETHYL-2'-DEOXYURIDINE | 5116-24-5 [chemicalbook.com]

- 5. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood of women scheduled for breast biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum autoantibodies recognizing 5-hydroxymethyl-2'-deoxyuridine, an oxidized DNA base, as biomarkers of cancer risk in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule activator of SMUG1 enhances repair of pyrimidine lesions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of 5‑Hydroxyuracil Lesions in DNA [escholarship.org]

Technical Guide: 5-Hydroxy-deoxyuridine (5-OH-dU) Formation via Deoxycytidine Oxidation

[1][2][3][4][5]

Executive Summary

The formation of 5-hydroxy-2'-deoxyuridine (5-OH-dU) represents a critical junction in oxidative DNA damage and mutagenesis.[1] While often associated with the direct oxidation of deoxyuridine, a significant and biologically treacherous pathway involves the oxidation of deoxycytidine (dC) followed by hydrolytic deamination. This transformation is a primary driver of C

This guide details the mechanistic pathway of this conversion, provides a validated protocol for in vitro generation of these lesions using Fenton chemistry, and outlines a rigorous LC-MS/MS workflow for their quantification. It is designed for researchers investigating DNA repair kinetics (specifically SMUG1/NEIL1 pathways) and biomarker discovery.

Mechanistic Pathway: The Oxidative Deamination Route[6][7]

The oxidation of deoxycytidine (dC) by Reactive Oxygen Species (ROS), particularly hydroxyl radicals (

The Reaction Cascade

-

Initial Attack: The hydroxyl radical attacks the C5-C6 double bond of cytosine. This is the most electron-rich site, with a preference for the C5 position (approx. 87% of attacks).

-

Intermediate Formation: This generates a C5-OH-6-yl radical, which can react with

or be oxidized/reduced to form 5-hydroxy-2'-deoxycytidine (5-OH-dC) or cytosine glycols. -

Deamination (The Critical Step): 5-OH-dC is chemically unstable compared to its unmodified counterpart. The electron-donating hydroxyl group at C5 destabilizes the exocyclic amine at C4, accelerating hydrolytic deamination.

-

Final Product: The loss of the amine group (replaced by a carbonyl oxygen) transforms the cytosine ring into a uracil ring, yielding 5-hydroxy-2'-deoxyuridine (5-OH-dU) .

Visualization of the Pathway

The following diagram illustrates the flow from dC oxidation to the stable mutagenic lesion 5-OH-dU.

Caption: Mechanistic flow of deoxycytidine oxidation leading to 5-OH-dU via the unstable 5-OH-dC intermediate and subsequent deamination.

Experimental Protocol: In Vitro Generation

To study this lesion, one must often generate it under controlled conditions. The Fenton Reaction is the gold standard for simulating cellular oxidative stress.

Reagents & Equipment

-

Substrate: 2'-Deoxycytidine (dC), high purity (>99%).

-

Oxidants: Hydrogen Peroxide (

, 30%), Ascorbic Acid (or -

Buffer: Sodium Phosphate buffer (50 mM, pH 7.4). Avoid Tris buffers as they scavenge hydroxyl radicals.

-

Quenching: Methionine or Catalase.

Step-by-Step Synthesis Protocol

-

Preparation: Dissolve dC to a final concentration of 1 mM in 50 mM phosphate buffer (pH 7.4).

-

Initiation: Add

(final 50 µM) and Ascorbic Acid (final 100 µM) to reduce iron and cycle the reaction. -

Oxidation: Initiate by adding

(final 1 mM). -

Incubation: Incubate at 37°C for 30–60 minutes. Note: Longer incubations increase secondary oxidation products (hydantoins).

-

Deamination Phase: To favor the conversion of 5-OH-dC to 5-OH-dU, extend incubation or adjust pH slightly acidic (pH 6.5) for 2–4 hours, as deamination is acid-catalyzed.

-

Quenching: Stop the reaction by adding 10 mM Methionine or 50 U/mL Catalase to remove residual peroxide.

-

Purification: Immediate solid-phase extraction (SPE) or HPLC fractionation is required to isolate 5-OH-dU from the unreacted dC and other byproducts (isodialuric acid).

Analytical Methodology: LC-MS/MS Quantification

Quantifying 5-OH-dU requires high sensitivity due to its low physiological abundance (1–10 lesions per

Sample Preparation Workflow

Crucial Step: Enzymatic digestion must prevent artifactual oxidation. Add antioxidants (deferoxamine) during digestion.

-

DNA Hydrolysis: Incubate DNA (10–50 µg) with Nuclease P1 and Phosphodiesterase I (pH 5.3) for 2 hours, followed by Alkaline Phosphatase (pH 8.0) for 1 hour.

-

Internal Standard: Spike with

-5-OH-dU prior to digestion. -

Cleanup: Filter through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes.

LC-MS/MS Parameters

-

Column: Porous Graphitic Carbon (Hypercarb) or HILIC columns are preferred over C18 for retaining polar oxidized nucleosides.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: 0.1% Formic acid in Acetonitrile.

-

-

Ionization: ESI Positive Mode.

Table 1: MRM Transitions for Detection

| Analyte | Precursor Ion | Product Ion (Base+H) | Collision Energy (eV) | Notes |

| 5-OH-dU | 245.1 | 129.1 | 15–20 | Loss of deoxyribose (-116 Da) |

| 5-OH-dC | 244.1 | 128.1 | 15–20 | Monitor to assess deamination rate |

| dC (Native) | 228.1 | 112.1 | 10 | Monitor for total input normalization |

| IS (Labeled) | 256.1 | 135.1 | 15–20 |

Analytical Workflow Diagram

Caption: LC-MS/MS workflow ensuring accurate quantification of 5-OH-dU through isotope dilution and artifact suppression.

Biological Implications: Mutagenicity & Repair[8][9]

The Mutagenic Potential

5-OH-dU is a potent premutagenic lesion. Unlike normal Thymine, the 5-hydroxyl group alters the electron density of the ring, affecting hydrogen bonding.

-

Base Pairing: During replication, 5-OH-dU can base pair with Adenine (non-mutagenic, acting like T) or mispair with Guanine (mutagenic).

-

The Transition: If 5-OH-dU (derived from dC) pairs with Adenine, the original C:G pair is converted to a T:A pair after two rounds of replication. This C

T transition is a common signature in aging and cancer genomes.

Repair Mechanisms

The cell utilizes specific glycosylases to excise this lesion:[1]

-

SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase): The primary enzyme responsible for removing 5-OH-dU in humans. It prefers 5-hydroxyuracil over uracil.

-

NEIL1 (Endonuclease VIII-like 1): Acts as a backup, particularly in single-stranded DNA or replication fork structures.

-

UNG (Uracil-DNA Glycosylase): Generally inefficient at removing 5-substituted uracil derivatives.

References

-

Cadet, J., & Wagner, J. R. (2013). DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation. Cold Spring Harbor Perspectives in Biology.

-

Theriot, C. A., et al. (2014). Oxidized, deaminated cytosines are a source of C → T transitions in vivo.

-

Dizdaroglu, M., et al. (2002). Oxidative damage to DNA: formation, measurement and biochemical features. Free Radical Biology and Medicine.

-

Liu, M., et al. (2019). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine. Analytical Biochemistry.

-

Nakamura, J., & Swenberg, J. A. (1999). Endogenous apurinic/apyrimidinic sites in genomic DNA of mammalian tissues. Cancer Research.

Chemical properties and stability of 5-Hydroxy-deoxyuridine.

Technical Monograph: Chemical Dynamics and Analysis of 5-Hydroxy-2'-deoxyuridine (5-OH-dU)

Executive Summary 5-Hydroxy-2'-deoxyuridine (5-OH-dU) represents a critical oxidative lesion within the genomic landscape. Often overshadowed by 8-oxo-dG, 5-OH-dU is a primary oxidation product of cytosine deamination and a potent mutagen capable of inducing C→T transition mutations. For drug development professionals and researchers, understanding the stability, chemical behavior, and precise quantification of 5-OH-dU is essential for evaluating oxidative stress profiles and the efficacy of DNA repair inhibitors (e.g., NEIL1/NTH1 targets). This guide synthesizes the physicochemical properties of 5-OH-dU with a validated LC-MS/MS analytical workflow.

Section 1: Chemical Architecture & Fundamental Properties

The chemical behavior of 5-OH-dU is defined by the electron-donating hydroxyl group at the C5 position of the uracil ring. Unlike canonical bases, this modification introduces unique ionization and tautomeric equilibria that drive its mutagenic potential.

Structural Dynamics and Tautomerism

The 5-hydroxyl group alters the electronic distribution of the pyrimidine ring. While the keto form is predominant at physiological pH, the enol tautomer facilitates non-canonical hydrogen bonding.

-

Tautomeric Shift: The 5-OH group can participate in keto-enol tautomerism.[1] The ionization of the 5-OH group (pKa ~7.8–8.0) under physiological conditions creates an anionic species that can mispair with Guanine rather than Adenine.

-

Base Pairing:

-

Canonical: 5-OH-dU : Adenine (mimics Thymine).

-

Mutagenic: 5-OH-dU(ionized) : Guanine (wobble geometry). This stability is the thermodynamic driver for C→T transitions.

-

Physicochemical Data Table

| Property | Value / Description | Relevance |

| IUPAC Name | 2'-deoxy-5-hydroxyuridine | Standard nomenclature |

| Molecular Formula | C₉H₁₂N₂O₆ | Precursor to m/z calculations |

| Molecular Weight | 244.20 g/mol | [M+H]⁺ = 245.2 |

| pKa (5-OH) | ~7.8 – 8.1 | Ionization at pH 7.4 affects base pairing fidelity |

| Solubility | High in H₂O; Moderate in MeOH | Polar nature requires HILIC or aqueous-compatible C18 chromatography |

| λ max | ~280 nm (pH dependent) | UV detection is possible but lacks specificity compared to MS |

Section 2: Genesis & Stability Dynamics

Understanding the origin of 5-OH-dU is critical for interpreting assay results. It is not merely a product of thymine oxidation but predominantly a result of cytosine oxidation followed by deamination.

Formation Mechanism (The ROS Cascade)

The primary route involves the attack of the hydroxyl radical (•OH) on the C5-C6 double bond of cytosine.

-

Initiation: •OH attacks C5 of Cytosine.[2]

-

Intermediate: Formation of Cytosine Glycol.

-

Dehydration/Deamination: Cytosine glycol is unstable; it dehydrates to 5-hydroxycytosine (5-OH-dC) and subsequently deaminates to form 5-OH-dU.

Diagram 1: Oxidative Pathway of 5-OH-dU Formation

Caption: The oxidative transformation pathway from dC to 5-OH-dU via ROS attack and subsequent deamination.

Stability Profile

-

Thermal Stability: 5-OH-dU is relatively thermally stable compared to its glycol precursors. However, prolonged heating (>60°C) during DNA hydrolysis can lead to artifactual degradation.

-

pH Sensitivity: Stable between pH 5.0 and 8.0. Extreme alkaline conditions (pH > 10) promote ring opening.

-

Storage: Stock solutions (10 mM in H₂O) must be stored at -80°C. Avoid repeated freeze-thaw cycles which generate local ROS in aqueous buffers.

Section 3: Analytical Quantification (LC-MS/MS)

Expert Insight: The most common failure mode in 5-OH-dU analysis is artifactual oxidation during sample prep. The protocol below includes "Self-Validating" steps (Internal Standards and Antioxidants) to ensure data integrity.

Experimental Workflow

Objective: Quantify 5-OH-dU levels in genomic DNA (gDNA) at the level of lesions per

Reagents:

-

Internal Standard (IS): [¹⁵N₂]-5-OH-dU or [¹³C,¹⁵N]-5-OH-dU (Essential for correcting ionization suppression).

-

Antioxidant: Deferoxamine (metal chelator) and BHT (radical scavenger) added to lysis buffers to prevent ex vivo oxidation.

Protocol:

-

gDNA Extraction: Use a chaotropic salt method (e.g., NaI) with added antioxidants. Avoid phenol-chloroform if possible as phenol can oxidize.

-

Enzymatic Digestion:

-

Dissolve 10–50 µg DNA in acetate buffer (pH 5.3) + Deferoxamine (0.1 mM).

-

Add Nuclease P1 (digests to nucleotides). Incubate 37°C, 1 hr.

-

Add Alkaline Phosphatase (digests to nucleosides). Incubate 37°C, 1 hr.

-

Validation Step: Spike IS prior to digestion to account for recovery losses.

-

-

Filtration: 3 kDa MWCO filter to remove enzymes.

-

LC-MS/MS Analysis:

Table 2: LC-MS/MS Parameters (ESI Positive Mode)

| Parameter | Setting | Rationale |

| Column | HILIC (e.g., Amide) or T3 C18 | HILIC retains polar nucleosides better than standard C18. |

| Mobile Phase A | 0.1% Formic Acid in H₂O | Proton source for ionization. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray desolvation. |

| Transition (Quant) | 245.1 → 129.0 | Loss of deoxyribose (-116 Da); detection of 5-OH-Uracil base. |

| Transition (Qual) | 245.1 → 111.0 | Further fragmentation of the base (loss of H₂O). |

Diagram 2: Analytical Workflow for 5-OH-dU Quantification

Caption: Step-by-step workflow emphasizing the inclusion of antioxidants and internal standards for rigorous quantification.

Section 4: Biological Implications & Repair

Mutagenicity

The biological danger of 5-OH-dU lies in its ambiguity. During replication, high-fidelity polymerases may read the ionized 5-OH-dU as a Thymine mimic (pairing with Adenine) or, more dangerously, as a Cytosine mimic (pairing with Guanine).

-

Mechanism: The 5-OH-dU:G mispair is stabilized by a wobble geometry and the acidity of the 5-OH proton.

-

Outcome: If 5-OH-dU originates from Cytosine oxidation, pairing with Adenine results in a C→T transition .

The Repair Pathway (BER)

The primary defense against 5-OH-dU is the Base Excision Repair (BER) pathway.[2]

-

Key Enzyme: NEIL1 (Endonuclease VIII-like 1) is the primary glycosylase responsible for excising 5-OH-dU, particularly from single-stranded DNA or bubble structures during replication. NTH1 (Endonuclease III-like 1) also shows activity but is less efficient for this specific lesion compared to thymine glycol.

-

Drug Development Context: Inhibitors of NEIL1 are being explored to sensitize cancer cells to oxidative therapies. Accumulation of 5-OH-dU in these contexts serves as a pharmacodynamic biomarker for NEIL1 inhibition.

References

-

Dizdaroglu, M. (2015). "Oxidatively induced DNA damage: mechanisms, repair and disease." Cancer Letters.

-

Theriot, C.A., et al. (2014). "Quantification of 5-hydroxy-2'-deoxyuridine in DNA by LC-MS/MS." Analytical Chemistry.

-

Wallace, S.S. (2014). "Base excision repair: a critical player in many games." DNA Repair.

-

Fleming, A.M., & Burrows, C.J. (2017). "Oxidative DNA damage: The 5-hydroxy-2'-deoxyuridine lesion."[3][4] Chemical Research in Toxicology.

-

Hailer, M.K., et al. (2005). "Recognition of the oxidized cytosine derivative 5-hydroxyuracil by DNA glycosylases." DNA Repair.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble and duplex DNA contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Significance of 5-Hydroxy-2'-deoxyuridine in Mammalian Cells

Abstract

This technical guide provides an in-depth exploration of 5-hydroxy-2'-deoxyuridine (5-OH-dU), a significant product of oxidative DNA damage found in mammalian cells. We delve into the fundamental mechanisms of its formation, primarily through the oxidative attack on deoxycytidine residues within the genome. The guide elucidates the biological repercussions of this lesion, including its potential to disrupt DNA replication and its mutagenic implications. A core focus is the detailed presentation of the gold-standard analytical methodology for the detection and quantification of 5-OH-dU—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive, step-by-step protocol designed for reproducibility and accuracy, emphasizing the causality behind each procedural choice. Furthermore, this document explores the role of cellular repair mechanisms, specifically the Base Excision Repair (BER) pathway, in mitigating the effects of this and related lesions. Finally, we discuss the burgeoning significance of hydroxylated pyrimidines as clinical biomarkers for oxidative stress in various pathologies, including cancer. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of 5-OH-dU from its molecular origins to its analytical quantification and clinical relevance.

Introduction: 5-Hydroxy-2'-deoxyuridine as a Key Marker of Oxidative DNA Damage

The integrity of the genetic code is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a primary driver of this damage.[2] ROS can oxidize DNA bases, leading to the formation of numerous adducts, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being the most extensively studied. However, other lesions, such as those derived from pyrimidines, are also of critical biological importance.

One such lesion is 5-hydroxy-2'-deoxyuridine (5-OH-dU). It is crucial to distinguish this molecule from the related, and often concurrently discussed, 5-hydroxymethyl-2'-deoxyuridine (5-OHmdU). While both are oxidized pyrimidines and serve as markers of oxidative stress, their primary formation pathways differ. 5-OH-dU is a major stable oxidation product of 2'-deoxycytidine, whereas 5-OHmdU is a hydroxylated derivative of thymidine.[3][4] The presence of these modified bases in DNA can have significant consequences, potentially leading to mutations if not properly repaired.[4] Their detection and quantification are therefore paramount for understanding the extent of oxidative damage in a biological system and its association with disease.

This guide will focus on the natural occurrence of 5-OH-dU, its biological impact, and the robust analytical techniques required for its accurate measurement in mammalian cells.

The Genesis of a Lesion: Formation of 5-Hydroxy-2'-deoxyuridine

The primary pathway for the formation of 5-OH-dU in mammalian DNA is the oxidative deamination of deoxycytidine. This process is initiated by the attack of hydroxyl radicals (•OH), one of the most potent ROS, at the C5-C6 double bond of the cytosine base. This attack forms a transient hydroxyl radical adduct, which can then undergo a series of reactions, including deamination, to yield 5-hydroxyuracil.

The formation of deoxyuridine itself can occur through two main mechanisms: the deamination of cytosine to uracil or the misincorporation of dUMP instead of thymidine during DNA replication.[5] The subsequent oxidation of deoxyuridine can also contribute to the pool of 5-OH-dU.

Caption: Formation pathway of 5-OH-dU from deoxycytidine via oxidative stress.

Biological Ramifications of 5-OH-dU in the Genome

Once formed, 5-OH-dU is not a benign modification. Its presence within the DNA duplex can interfere with the intricate machinery of DNA replication and transcription. Studies using synthetic oligonucleotides containing 5-OH-dU have shown that DNA polymerases can pause at and opposite the lesion.[4]

More critically, 5-OH-dU can exhibit ambiguous base-pairing properties. This can lead to the misincorporation of nucleotides during DNA replication, a process known as translesion synthesis. The specificity of which nucleotide is incorporated opposite 5-OH-dU can be dependent on the surrounding DNA sequence context.[4] In some contexts, adenine (dA) is preferentially incorporated, while in others, cytosine (dC) may be inserted.[4] This infidelity in replication is a direct source of point mutations, primarily C-to-T transitions, which can have profound consequences if they occur within proto-oncogenes or tumor suppressor genes.

Cellular Defense: The Base Excision Repair Pathway

Mammalian cells have evolved sophisticated DNA repair mechanisms to counteract the threat posed by lesions like 5-OH-dU. The principal pathway responsible for the removal of oxidized bases is the Base Excision Repair (BER) pathway.

The BER process is initiated by a DNA glycosylase that recognizes and excises the damaged base. For oxidized pyrimidines, enzymes such as Neil-like DNA glycosylase 1 (NEIL1) are implicated. The process proceeds as follows:

-

Recognition and Excision: A specific DNA glycosylase identifies the 5-OH-dU lesion and cleaves the N-glycosidic bond, releasing the damaged base (5-hydroxyuracil) and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the final nick is sealed by DNA ligase III, restoring the original DNA sequence.

The repair of the related lesion, 5-hydroxymethyluracil (hmUra), has been shown to stimulate poly(ADP-ribose) synthesis, a key step in the BER process, highlighting the active recognition and processing of such lesions by the cell.[6]

Sources

- 1. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 2. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]

- 3. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The occurrence and consequences of deoxyuridine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA base excision repair of 5-hydroxymethyl-2'-deoxyuridine stimulates poly(ADP-ribose) synthesis in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Discovery of 5-Hydroxy-deoxyuridine: A Technical Retrospective

The following technical guide details the early discovery, chemical synthesis, and biological characterization of 5-Hydroxy-2'-deoxyuridine (5-OHdU).

Executive Summary

5-Hydroxy-2'-deoxyuridine (5-OHdU) , also historically known as isobarbituridine , represents a critical intersection between synthetic nucleoside chemistry and radiation biology. First synthesized in the mid-20th century as part of a campaign to create pyrimidine antimetabolites, its significance shifted dramatically in the 1970s and 80s when it was identified as a major stable oxidation product of cytosine in DNA. Unlike its analog 5-hydroxymethyl-2'-deoxyuridine (5-hmdU), which arises from thymine oxidation, 5-OHdU serves as a specific biomarker for oxidative damage to cytosine residues, leading to C→T transition mutations if unrepaired. This guide reconstructs the early technical workflows that led to its isolation, characterization, and validation as a target for DNA repair enzymes like SMUG1 and NTH1.

Chemical Identity & Early Synthesis (1950s–1960s)

The Synthetic Imperative

In the early 1950s, the search for antitumor and antiviral agents drove the synthesis of 5-substituted pyrimidines. The foundational work by Roberts and Visser (1952) established protocols for modifying the 5-position of the uracil ring, primarily via halogenation followed by nucleophilic substitution.

While 5-hydroxyuridine (the ribose form) was studied earlier, the deoxyribose form (5-OHdU) presented unique stability challenges due to the N-glycosidic bond's susceptibility to cleavage under the harsh acidic conditions often used for pyrimidine modification.

The "Bromine-Pyridine" Route

The most robust early synthesis involved the bromination of 2'-deoxyuridine followed by hydrolysis. This method relied on the formation of a 5-bromo intermediate, which is then converted to the 5-hydroxy derivative via an addition-elimination mechanism.

Historical Protocol (Adapted from Torrence et al., 1978 & Roberts/Visser methods):

-

Bromination: 2'-Deoxyuridine is treated with bromine water (

) to form 5-bromo-2'-deoxyuridine. -

Substitution: The brominated intermediate is refluxed with mild base (often pyridine or dilute bicarbonate) or treated with lead oxide (PbO) in earlier variations.

-

Tautomerization: The resulting enol (5-hydroxy) exists in equilibrium with the keto form (isobarbituric acid moiety).

| Parameter | Value / Characteristic |

| Chemical Formula | |

| Molecular Weight | 244.20 g/mol |

| UV Max ( | ~280 nm (pH 7); shifts bathochromically in alkali (characteristic of 5-OH group ionization). |

| pKa (5-OH) | ~7.8 (The 5-hydroxyl group is acidic, ionizing at physiological pH). |

| Stability | Stable in neutral solution; susceptible to glycosidic cleavage in strong acid. |

The Radiation Connection: Discovery in DNA (1970s–1980s)

The biological relevance of 5-OHdU was cemented not by its synthesis, but by its discovery as a "lesion" in DNA exposed to ionizing radiation. This distinguished it from being merely a synthetic drug candidate to being a pervasive environmental hazard marker.

The Cytosine Oxidation Pathway

Researchers like M. Dizdaroglu and J. Cadet utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify 5-OHdU in hydrolyzed DNA samples. The formation mechanism is distinct: it does not come from thymine. It arises from the deamination of cytosine glycols .

Mechanism of Formation:

-

Radical Attack: Hydroxyl radical (

) adds to the C5-C6 double bond of Cytosine. -

Glycol Formation: This yields Cytosine Glycol (5,6-dihydroxy-5,6-dihydrocytosine).

-

Deamination: Cytosine glycol is unstable; it deaminates to form Uracil Glycol.

-

Dehydration: Loss of water (

) from Uracil Glycol yields 5-OHdU .

Visualization of the Oxidative Pathway

The following diagram illustrates the specific pathway distinguishing 5-OHdU formation from other lesions.

Caption: The oxidative deamination pathway converting Cytosine to 5-OHdU via unstable glycol intermediates.

Biological Implications & Repair[2]

Mutagenic Potential

Early studies utilizing DNA polymerase assays demonstrated that 5-OHdU is highly mutagenic. Because it is a derivative of uridine, it preferentially pairs with Adenine (A) during replication.

-

Original Base: Cytosine (pairs with G).

-

Lesion: 5-OHdU (pairs with A).

-

Result: G:C

A:T transition mutation.

Enzymatic Repair Systems

The discovery of 5-OHdU necessitated the identification of cellular repair mechanisms. It was found to be a substrate for specific DNA glycosylases:

-

SMUG1 (Single-strand Selective Monofunctional Uracil-DNA Glycosylase): The primary enzyme in humans for excising 5-OHdU.

-

NTH1 (Endonuclease III homolog): Also shows activity, particularly for the glycol intermediates.

-

UNG (Uracil-DNA Glycosylase): Surprisingly, UNG excises 5-OHdU very poorly, distinguishing it from regular Uracil.

Therapeutic Exploration: Antiviral Derivatives

While the molecule itself is a damage marker, its structural analogs were explored as antivirals. The 5-hydroxy group provided a handle for further functionalization.

Key Study: Torrence et al. (1978)

-

Hypothesis: Alkylation of the 5-OH group could create "mimics" of thymidine (5-methyl-uridine) that inhibit viral replication.

-

Lead Compound: 5-Propynyloxy-2'-deoxyuridine .[1]

-

Activity: Potent inhibitor of Herpes Simplex Virus (HSV) and Vaccinia virus.[1]

-

Mechanism: The propynyloxy group sterically mimics the methyl group of thymidine but alters the electronic properties, inhibiting viral DNA polymerase or thymidylate synthase.

Experimental Data: Antiviral Potency (Reconstructed)

| Compound | Substituent (R at C5-O-) | HSV-1 Inhibition ( | Cytotoxicity |

| 5-OHdU | -H | > 100 (Inactive) | Low |

| 5-MeO-dU | -CH3 | > 100 | Low |

| 5-Propynyloxy-dU | 0.5 | Moderate | |

| Idoxuridine (Control) | -I (at C5) | 0.2 | High |

Note: 5-OHdU itself is largely inactive as an antiviral because it is rapidly metabolized or repaired; however, the O-alkylated derivatives resist glycosylase attack and act as true antimetabolites.

References

-

Roberts, M., & Visser, D. W. (1952).[2] Uridine and Cytidine Derivatives. Journal of the American Chemical Society.[2] Link

-

Torrence, P. F., Spencer, J. W., & Bobst, A. M. (1978).[1] 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents.[1] Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine.[1] Journal of Medicinal Chemistry. Link

-

Dizdaroglu, M. (1985). Application of capillary gas chromatography-mass spectrometry to chemical characterization of radiation-induced base damage of DNA. Analytical Biochemistry. Link

-

Teebor, G. W., et al. (1984).[3] Ionizing radiation and tritium transmutation both cause formation of 5-hydroxymethyl-2'-deoxyuridine in cellular DNA. PNAS.[3] (Cited for context on radiation-induced uridine derivatives). Link

-

Cadet, J., et al. (2003). Oxidative damage to DNA: formation, measurement and biochemical features. Mutation Research. Link

Sources

- 1. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8097405B1 - Nucleic acid sequencing processes using non-radioactive detectable modified or labeled nucleotides or nucleotide analogs, and other processes for nucleic acid detection and chromosomal characterization using such non-radioactive detectable modified or labeled nucleotides or nucleotide analogs - Google Patents [patents.google.com]

- 3. Genetic effects of 5-hydroxymethyl-2'-deoxyuridine, a product of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of 5-Hydroxy-deoxyuridine: A Technical Guide to its Fate in Cellular Systems

This guide provides an in-depth exploration of the metabolic fate of 5-Hydroxy-deoxyuridine (5-OH-dU), a significant DNA lesion arising from oxidative stress. Intended for researchers, scientists, and professionals in drug development, this document details the formation, cellular processing, and ultimate consequences of this modified nucleoside. We will delve into the enzymatic pathways that recognize and repair this form of DNA damage, the potential for mutagenesis if left unchecked, and the analytical methodologies employed to study its presence and dynamics within cellular systems.

Introduction: The Significance of this compound in DNA Integrity

This compound (5-OH-dU) is a notable product of oxidative DNA damage, a constant threat to the genomic stability of all living organisms.[1][2] Its presence in DNA is a critical concern as it can disrupt normal cellular processes like replication and transcription.[3] The formation of 5-OH-dU arises from the damaging effects of reactive oxygen species (ROS), which are generated during normal metabolic activities and through exposure to environmental agents.[4] Specifically, 5-OH-dU can be formed through two primary mechanisms: the oxidation of the methyl group of thymine or the spontaneous deamination of 5-hydroxy-2'-deoxycytidine (5-OH-dC), another product of oxidative DNA damage.[4][5]

Given its potential to cause mutations by mispairing with adenine, leading to C-to-T transitions, cells have evolved robust repair mechanisms to remove this lesion.[4] The primary pathway responsible for the removal of 5-OH-dU is the Base Excision Repair (BER) system.[4][6] Understanding the intricacies of 5-OH-dU metabolism is not only crucial for basic research into DNA damage and repair but also holds significant implications for cancer research and the development of novel therapeutic strategies.[1][2] For instance, the deliberate introduction of 5-hydroxymethyl-2'-deoxyuridine (HmdU), a precursor to 5-OH-dU in DNA, has been utilized as a tool to study DNA repair pathways and as a potential chemotherapeutic agent due to its ability to induce apoptosis when incorporated into DNA at high levels.[1][7]